molecular formula C21H23ClN4O4 B4075365 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide

Cat. No. B4075365
M. Wt: 430.9 g/mol
InChI Key: FNBQJMFDCYUIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2000 by Bayer AG and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the downregulation of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 inhibits the proliferation and migration of cancer cells, induces apoptosis, and enhances the cytotoxicity of chemotherapy drugs. In vivo studies have shown that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 reduces inflammation and tumor growth, and enhances the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It is also readily available and can be easily synthesized in large quantities. However, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has some limitations, including its poor solubility in water and its potential to react with other molecules in the cell, leading to off-target effects.

Future Directions

There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082. One potential direction is the development of more potent and specific inhibitors of the NF-κB pathway. Another direction is the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Additionally, the study of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 in animal models of various diseases could provide valuable insights into its potential therapeutic applications in humans.

Scientific Research Applications

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory properties have been shown to be effective in the treatment of various inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has also been studied for its anti-cancer properties and has shown promising results in the treatment of various types of cancer, including breast, prostate, and pancreatic cancer. Additionally, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-nitrobenzamide 11-7082 has been studied for its anti-viral properties and has shown potential in the treatment of viral infections such as HIV and hepatitis B.

properties

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-2-5-20(27)25-12-10-24(11-13-25)19-9-8-15(14-17(19)22)23-21(28)16-6-3-4-7-18(16)26(29)30/h3-4,6-9,14H,2,5,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBQJMFDCYUIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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